molecular formula C11H7NOS2 B370928 2-Acetyl-1-benzothien-3-yl thiocyanate

2-Acetyl-1-benzothien-3-yl thiocyanate

Cat. No.: B370928
M. Wt: 233.3g/mol
InChI Key: AWOTZKSZUJJZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1-benzothien-3-yl thiocyanate is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at the 2-position and a thiocyanate (-SCN) group at the 3-position. The benzothiophene scaffold imparts aromatic stability and electron-rich properties, while the acetyl and thiocyanate groups contribute to its reactivity. Thiocyanate-containing compounds are widely studied for their applications in organic synthesis, materials science, and medicinal chemistry due to the versatility of the -SCN group in nucleophilic substitutions and coordination chemistry .

Properties

Molecular Formula

C11H7NOS2

Molecular Weight

233.3g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) thiocyanate

InChI

InChI=1S/C11H7NOS2/c1-7(13)10-11(14-6-12)8-4-2-3-5-9(8)15-10/h2-5H,1H3

InChI Key

AWOTZKSZUJJZEL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)SC#N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Ammonium Thiocyanate (NH₄SCN)

  • Structure : Ionic compound with free SCN⁻ ions.
  • Role : Used as a chaotropic agent in analytical assays to measure antibody avidity. Higher concentrations reduce relative avidity indices (RAI) linearly (r = -0.88, p<0.001), enabling classification of antibody avidity levels (low to very high) based on elution thresholds (0.25–3 M NH₄SCN) .
  • Comparison : Unlike 2-acetyl-1-benzothien-3-yl thiocyanate, NH₄SCN is ionic and functions as a solvent additive rather than a covalent molecular probe. Its effects are concentration-dependent and reversible, contrasting with the covalent reactivity of aromatic thiocyanates.

Bis-Pyridone Thiocyanate Probes

  • Structure : Bis-pyridone derivatives with active thiocyanate groups.
  • Role: Fluorescent probes for pathogenic cell diagnostics. Synthesized via one-pot methods, these compounds exhibit tunable optical properties and reactivity toward microbial targets .
  • Comparison: The benzothiophene core in this compound may confer distinct electronic and steric effects compared to pyridone-based systems. For instance: Electronic Effects: The electron-withdrawing acetyl group on benzothiophene could polarize the thiocyanate group, enhancing its electrophilicity and reactivity in substitution reactions. Applications: While bis-pyridones are tailored for fluorescence-based diagnostics, the benzothiophene derivative’s fused aromatic system might favor applications in optoelectronics or as a pharmacophore in drug design.

Reactivity and Stability

  • Thiocyanate Group Behavior: In NH₄SCN, the SCN⁻ ion interacts non-covalently with proteins, disrupting hydrogen bonds to measure avidity . In bis-pyridones, the thiocyanate acts as a reactive handle for covalent labeling of biological targets . In this compound, the -SCN group is expected to participate in nucleophilic substitutions (e.g., with amines or thiols) or serve as a precursor for isothiocyanate derivatives under mild conditions.

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